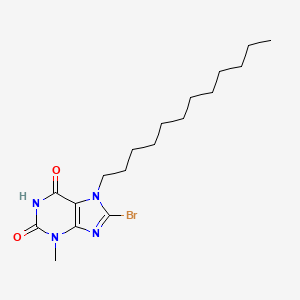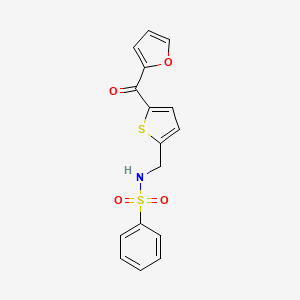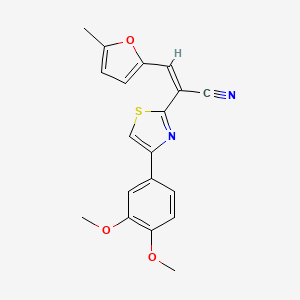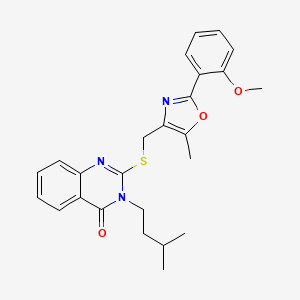![molecular formula C23H24N4O3S B2483593 4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1797711-43-3](/img/structure/B2483593.png)
4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multi-step reactions, including modifications of functional groups to achieve the desired chemical structure. For example, the synthesis of triazolopyrimidine sulfonamides as herbicide candidates involves modifying the methyl group into a methoxy group to produce new compounds with targeted herbicidal activity, supported by enzymatic kinetic results and computational simulations for understanding interaction mechanisms (Chen et al., 2009). This process illustrates the complexity of designing and synthesizing molecules with specific functional characteristics.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity and interaction with biological targets. X-ray diffraction is a common technique for determining the crystal structure of these compounds, providing insights into their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of a pyrazolo[1,5-a]pyrimidine compound reveals its triclinic system, aiding in understanding its interaction capabilities (Jiu-fu et al., 2015).
Applications De Recherche Scientifique
Novel Synthesis and Pharmaceutical Impurities
Research has focused on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole. These studies highlight the importance of understanding the synthesis process and the potential impurities that can arise, which is relevant for the development of related sulfonamide compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antibody-Based Methods for Analysis
Sulfonamides have been analyzed using antibody-based methods, indicating their relevance in environmental and food research. These methods enable the detection and control of residues in various matrices, demonstrating the utility of sulfonamides in broader scientific applications (Fránek & Hruška, 2018).
Sulfonamide Inhibitors Review
A review covering sulfonamide inhibitors from 2013 to the present highlights their significance as bacteriostatic antibiotics and their roles in treating various conditions. This review underscores the ongoing research into sulfonamide compounds for therapeutic uses, including their potential in treating bacterial infections, cancer, and Alzheimer's disease (Gulcin & Taslimi, 2018).
Antitumour Agents
Sulfonamides' role extends into antitumor properties, with research exploring their medicinal chemistry aspects, including the synthesis, structure-activity relationship, and mechanism of action. This area of study is crucial for developing new bioactive substances with potential antitumor properties, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Analysis by Capillary Electrophoresis
The analysis of sulfonamides through capillary electrophoresis reflects the importance of accurate analytical methods in pharmaceutical and food analysis. This methodological focus ensures the quality control of sulfonamide-containing products, highlighting the compound's relevance in various industries (Hoff & Kist, 2009).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development . Further studies could also explore its synthesis methods and chemical properties.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-14-23-24-15-18(16-27(23)26-17)4-3-13-25-31(28,29)22-11-7-20(8-12-22)19-5-9-21(30-2)10-6-19/h5-12,14-16,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRDOPDMWVGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)